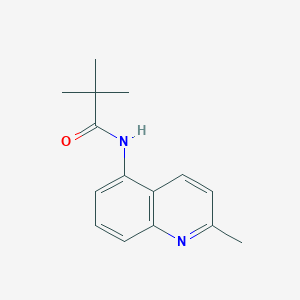![molecular formula C18H15ClF4N2O2 B278092 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that modulate intracellular signaling pathways. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition. 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has also been shown to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has been shown to induce a range of physiological and behavioral effects in animal models and humans. These effects include changes in locomotor activity, body temperature, heart rate, blood pressure, and respiration. 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has also been shown to alter cognitive function, mood, and anxiety levels. The biochemical and physiological effects of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone are dose-dependent and vary depending on the route of administration and the species used.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone in lab experiments is its high potency and selectivity for the 5-HT1A and 5-HT2A receptors. This allows for precise manipulation of serotonin signaling pathways and the study of their effects on behavior and physiology. 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also limitations to using 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone in lab experiments. One limitation is the potential for off-target effects, as 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has been shown to interact with other receptors and transporters at high concentrations. Another limitation is the species-specific effects of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone, as the compound may have different effects in different animal models and humans.
Future Directions
There are several future directions for research on 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone. One direction is the development of more selective and potent agonists for the 5-HT1A and 5-HT2A receptors, which could be used as potential therapeutic agents for mood disorders and other psychiatric conditions. Another direction is the investigation of the effects of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone on other neurotransmitter systems and signaling pathways, which could provide insights into the mechanisms underlying its effects on behavior and physiology. Finally, the use of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone in combination with other compounds and techniques, such as optogenetics and chemogenetics, could further elucidate the role of serotonin in the regulation of brain function.
Synthesis Methods
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone can be synthesized through a multi-step process involving the reaction of 4-chloro-2,3,5,6-tetrafluorobenzene with piperazine and phenoxyethanol. The final product is obtained through purification and crystallization steps. The purity and yield of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone can be optimized through various modifications of the synthesis method.
Scientific Research Applications
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has been extensively used in scientific research as a tool to study the effects of serotonin receptor agonists on the central nervous system. It has been shown to bind to and activate the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone has also been used to investigate the role of serotonin in the regulation of appetite and body weight.
properties
Molecular Formula |
C18H15ClF4N2O2 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
1-[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C18H15ClF4N2O2/c19-13-14(20)16(22)18(17(23)15(13)21)25-8-6-24(7-9-25)12(26)10-27-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
HGADMOJTBPYCEH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)COC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)

![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278020.png)
![N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B278022.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B278024.png)



![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)